molecular formula C13H16N4O2 B5581748 7-[(2-aminopyridin-3-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[(2-aminopyridin-3-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B5581748
M. Wt: 260.29 g/mol
InChI Key: BAIGKAHCRJXHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-aminopyridin-3-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.12732577 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Orthogonal Linker for Solid-Phase Synthesis

    A study revealed the utility of a structurally related compound, 1,6-Dioxaspiro[4,4]nonane-2,7-dione, as an orthogonal linker for solid-phase synthesis. This compound efficiently reacts with alcohols to produce derivatized nucleosides for oligonucleotide synthesis, showcasing its importance in bioconjugate chemistry (Leisvuori et al., 2008).

  • Crystal Structure Analysis

    Crystallographic studies on compounds like 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, with a similar diazaspiro backbone, provide insights into the molecular arrangement and potential for forming specific interactions, which could be pivotal in designing drugs with targeted properties (Shivachev et al., 2006).

Chemical Reactivity and Applications

  • Reactivity Studies

    Comparative reactivity studies involving similar spiro compounds, such as 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, have elucidated the role of key structural elements in chemical transformations. This research is crucial for understanding the chemical behavior of spiro compounds and developing new synthetic methodologies (Oh & Kohn, 1992).

  • Electrochemistry of Diazaspiro Compounds

    An investigation into the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones highlighted their potential in electrochemical applications, demonstrating the versatility of spiro compounds in non-aqueous media (Abou-Elenien et al., 1991).

Properties

IUPAC Name

7-[(2-aminopyridin-3-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c14-11-9(2-1-4-15-11)7-17-5-3-13(8-17)6-10(18)16-12(13)19/h1-2,4H,3,5-8H2,(H2,14,15)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGKAHCRJXHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)CC3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.